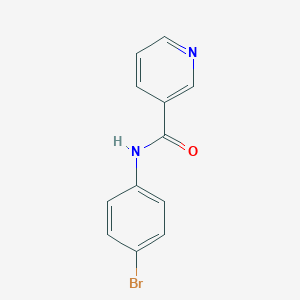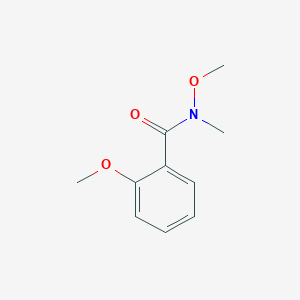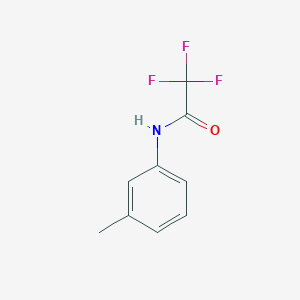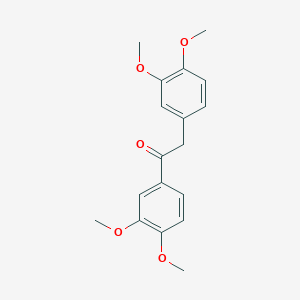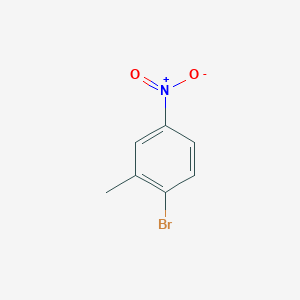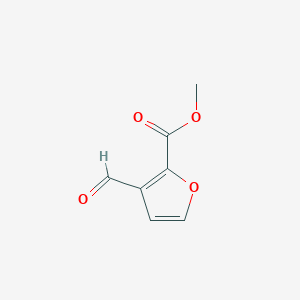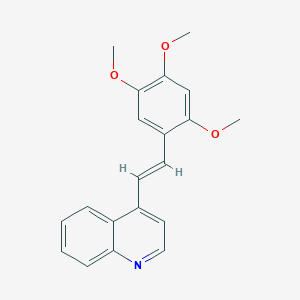
4-(2,4,5-Trimethoxystyryl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4,5-Trimethoxystyryl)quinoline, also known as TMSQ, is a fluorescent compound that has been widely used in scientific research. It is a derivative of quinoline that possesses unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of 4-(2,4,5-Trimethoxystyryl)quinoline involves the formation of an excited state after absorption of light. The excited state of 4-(2,4,5-Trimethoxystyryl)quinoline can transfer energy to nearby molecules, leading to fluorescence emission. The fluorescence emission of 4-(2,4,5-Trimethoxystyryl)quinoline is highly dependent on the local environment, such as pH and polarity.
Effets Biochimiques Et Physiologiques
4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, 4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have a high affinity for DNA and has been used as a probe for DNA detection.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, including its high fluorescence quantum yield, stability, and sensitivity. However, 4-(2,4,5-Trimethoxystyryl)quinoline has limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence emission.
Orientations Futures
There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research. One direction is the development of 4-(2,4,5-Trimethoxystyryl)quinoline-based sensors for the detection of other metal ions. Another direction is the use of 4-(2,4,5-Trimethoxystyryl)quinoline as a probe for the detection of other biological molecules, such as RNA and carbohydrates. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline can be used as a fluorescent marker for the imaging of other organelles in live cells.
Conclusion:
In conclusion, 4-(2,4,5-Trimethoxystyryl)quinoline is a fluorescent compound that has been widely used in scientific research. Its unique properties make it useful in various applications, such as metal ion sensing, DNA detection, and live-cell imaging. The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves a condensation reaction, and its mechanism of action involves the formation of an excited state after absorption of light. 4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, but it also has limitations. There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research, which can lead to the development of new applications and discoveries.
Méthodes De Synthèse
The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a condensation reaction, resulting in the formation of 4-(2,4,5-Trimethoxystyryl)quinoline. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(2,4,5-Trimethoxystyryl)quinoline has been used extensively in scientific research as a fluorescent probe for various applications. It has been used as a sensor for metal ions, such as copper, mercury, and silver. 4-(2,4,5-Trimethoxystyryl)quinoline has also been used as a probe for biological molecules, such as DNA and proteins. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline has been used as a fluorescent marker for live-cell imaging.
Propriétés
Numéro CAS |
2878-62-8 |
|---|---|
Nom du produit |
4-(2,4,5-Trimethoxystyryl)quinoline |
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
Clé InChI |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





